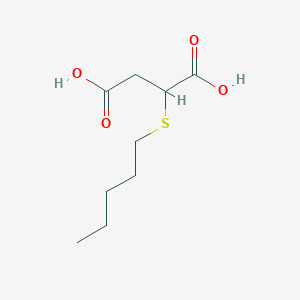
2-(Pentylsulfanyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentylsulfanyl)butanedioic acid is an organic compound with a unique structure that includes a pentylsulfanyl group attached to a butanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylsulfanyl)butanedioic acid typically involves the introduction of a pentylsulfanyl group to a butanedioic acid derivative. One common method is the reaction of pentylthiol with a suitable butanedioic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pentylsulfanyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The pentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Pentylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Pentylsulfanyl)butanedioic acid involves its interaction with molecular targets through its functional groups. The pentylsulfanyl group can interact with proteins and enzymes, potentially affecting their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: A simple dicarboxylic acid with a similar backbone but without the pentylsulfanyl group.
2-(Carboxymethylthio)succinic acid: Similar structure with a carboxymethylthio group instead of a pentylsulfanyl group.
2-(Methoxymethyl)succinic acid: Contains a methoxymethyl group instead of a pentylsulfanyl group.
Uniqueness
2-(Pentylsulfanyl)butanedioic acid is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5413-66-1 |
|---|---|
Molekularformel |
C9H16O4S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-pentylsulfanylbutanedioic acid |
InChI |
InChI=1S/C9H16O4S/c1-2-3-4-5-14-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
HQYPQYPNUGRPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)


![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)





![5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999994.png)

